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Abstract
Orphenadrine is a skeletal muscle relaxant of the ethanolamine antihistamine class, closely

related to diphenhydramine.[1] It is utilized primarily to alleviate pain from muscle spasms and

in the management of Parkinsonism.[2][3] This document provides a comprehensive overview

of the synthesis of orphenadrine, its detailed chemical and physical properties, and the

signaling pathways through which it exerts its pharmacological effects.

Chemical Properties
Orphenadrine is a tertiary amino compound, specifically the phenyl-o-tolylmethyl ether of 2-

(dimethylamino)ethanol.[2] Its chemical properties are summarized in the table below. The data

presented is for the base form of orphenadrine unless otherwise specified.
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Property Value Source(s)

IUPAC Name

N,N-dimethyl-2-[(2-

methylphenyl)-

phenylmethoxy]ethanamine

[2]

Molecular Formula C₁₈H₂₃NO [2]

Molecular Weight 269.38 g/mol [4]

Physical Description

Liquid (base); White or almost

white crystalline powder

(hydrochloride and citrate

salts)

[2][5]

Boiling Point 195 °C at 12 mmHg [2][4]

Melting Point

< 25 °C (base); 156-157 °C

(hydrochloride); 132-138 °C

(citrate)

[2][4][6]

pKa 8.95 [2]

LogP 3.77 [2]

Solubility

Sparingly soluble in water.

Soluble in acid solutions. The

hydrochloride salt is soluble in

water, alcohol, and chloroform,

sparingly soluble in acetone

and benzene, and practically

insoluble in ether. The citrate

salt is sparingly soluble in

water and slightly soluble in

ethanol.

[2][4][6]

UV λmax
264 nm (in 0.1N HCl for citrate

salt)
[7]

Synthesis Pathway
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The synthesis of orphenadrine can be achieved through multiple routes. The most commonly

cited method involves the reaction of 2-methylbenzhydryl chloride with N,N-

dimethylethanolamine. An alternative pathway utilizes the reaction of o-methylbenzhydrol with

N,N-dimethylaminoethyl chloride.

Synthesis from 2-Methylbenzhydryl Chloride
This is a widely recognized method for preparing orphenadrine.[4][8] The synthesis proceeds

via a nucleophilic substitution reaction where the hydroxyl group of N,N-dimethylethanolamine

attacks the electrophilic carbon of 2-methylbenzhydryl chloride.

2-Methylbenzhydryl
chloride

Orphenadrine

+

N,N-Dimethylethanolamine

Click to download full resolution via product page

Caption: Synthesis of Orphenadrine from 2-Methylbenzhydryl chloride.

Experimental Protocol
The following is a representative experimental protocol based on established synthesis

methods.[1][9]

Materials:

2-methylbenzhydryl chloride

N,N-dimethylethanolamine

Xylene (solvent)

Potassium hydroxide (for purification)

Anhydrous ether (for extraction)
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Isopropanol (for salt formation)

Citric acid or Hydrochloric acid (for salt formation)

Procedure:

In a reaction flask, dissolve 2-methylbenzhydryl chloride in xylene under a nitrogen

atmosphere.

Slowly add N,N-dimethylethanolamine to the solution with stirring.

Heat the reaction mixture to 100-130°C and maintain for 2 hours.[1][9]

After the reaction is complete, cool the mixture to room temperature.

Remove any precipitated solid by filtration.

The crude orphenadrine in the xylene solution is then purified. One method involves

reacting the crude product with a solution of oxalic acid in isopropanol to form the oxalate

salt, which is then filtered and treated with a potassium hydroxide solution to liberate the free

base.[1]

Extract the orphenadrine base with anhydrous ether, wash with water, and dry the ether

layer.

Evaporate the ether to obtain pure orphenadrine.

For the preparation of a pharmaceutically acceptable salt, dissolve the orphenadrine base

in a suitable solvent (e.g., isopropanol) and add a solution of citric acid or hydrochloric acid

to precipitate orphenadrine citrate or hydrochloride, respectively.[1][9]

Signaling Pathways and Mechanism of Action
Orphenadrine is considered a "dirty drug" due to its activity at multiple receptors.[1][5] Its

therapeutic effects are attributed to its actions as an antagonist at histamine H1 receptors, N-

methyl-D-aspartate (NMDA) receptors, and muscarinic acetylcholine receptors.[2][3]

Histamine H1 Receptor Antagonism
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As a first-generation antihistamine, orphenadrine readily crosses the blood-brain barrier.[5] It

acts as an inverse agonist at H1 receptors, blocking the effects of histamine. This action is

linked to its sedative side effects. The antagonism of H1 receptors leads to the inhibition of the

phospholipase C (PLC) pathway, which in turn reduces the production of inositol trisphosphate

(IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium

levels and the inhibition of protein kinase C (PKC) and NF-κB, a key transcription factor in

inflammatory responses.[5][8]
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Caption: Orphenadrine's antagonism of the Histamine H1 receptor pathway.
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NMDA Receptor Antagonism
Orphenadrine is a non-competitive antagonist of the NMDA receptor, binding to the

phencyclidine (PCP) site within the ion channel.[10] This action is voltage-dependent and

results in a blockade of the channel, preventing the influx of calcium ions. The antagonism of

NMDA receptors is thought to contribute to its analgesic effects.
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Caption: Orphenadrine's antagonism of the NMDA receptor ion channel.

Muscarinic Acetylcholine Receptor Antagonism
Orphenadrine acts as a nonselective muscarinic acetylcholine receptor antagonist.[11] In

conditions like Parkinson's disease, a dopamine deficiency in the striatum leads to an

overstimulation of the cholinergic system. By blocking muscarinic receptors, orphenadrine
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helps to counteract this increased cholinergic activity, thereby alleviating symptoms such as

tremor and rigidity.[3][5]
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Caption: Orphenadrine's antagonism of muscarinic acetylcholine receptors.

Conclusion
Orphenadrine is a well-established drug with a straightforward synthesis and a complex

pharmacological profile. Its multifaceted mechanism of action, involving the antagonism of

histamine H1, NMDA, and muscarinic acetylcholine receptors, accounts for its therapeutic

efficacy as a muscle relaxant and antiparkinsonian agent. This guide provides a foundational

technical understanding for professionals in the fields of chemical and pharmaceutical research

and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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